Home > Products > Screening Compounds P28917 > (5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione -

(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Catalog Number: EVT-5017135
CAS Number:
Molecular Formula: C16H11FN2O4
Molecular Weight: 314.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a small molecule identified as a potential inhibitor of the SARS-CoV-2 3CL protease. [] This protease is essential for viral replication, making its inhibition a potential target for therapeutic intervention against COVID-19. [] The compound belongs to a class of molecules containing both pyrimidinetrione and quinoxaline structures, which are of interest in the development of 3CLpro inhibitors. []

Synthesis Analysis

While the specific synthesis of 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not detailed in the provided literature, it was identified from a database of bioactive chemicals. [] This suggests it has likely been previously synthesized and studied. Further research into chemical synthesis journals and databases would be needed to uncover the specific synthesis method.

Mechanism of Action

While the exact mechanism of action for 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione as a SARS-CoV-2 3CLpro inhibitor is not described, its identification through computational docking suggests it likely binds to the active site of the protease. [] This binding could either prevent the protease from interacting with its natural substrates or directly inhibit its catalytic activity. Further studies, including enzyme kinetics assays and structural biology techniques, are needed to elucidate the precise mechanism of inhibition.

Applications

Based on the available information, the primary scientific research application of 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is as a potential inhibitor of the SARS-CoV-2 3CL protease. [] Its identification through computational screening and subsequent confirmation in enzyme activity assays suggests it could serve as a starting point for developing antiviral drugs against COVID-19. []

N-Phenyl-4-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)ylidene)methyl]amino}benzenesulfonamide (L1)

  • Compound Description: L1 is a novel heterocyclic ligand synthesized as a precursor to palladium(II) complexes. This ligand features a 2,4,6-trioxotetrahydropyrimidin-5(2H)ylidene moiety linked to a benzene sulfonamide group via an amine bridge. []
  • Relevance: Both L1 and the target compound, 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, share the core structure of a 2,4,6-trioxotetrahydropyrimidin-5(2H)ylidene (barbituric acid) derivative. The presence of this common scaffold suggests potential similarities in their chemical reactivity and coordination behavior. []

5-{[(3-Hydroxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione (L2)

  • Compound Description: Similar to L1, L2 is another novel heterocyclic ligand prepared for the synthesis of palladium(II) complexes. L2 is characterized by a 2,4,6-trioxotetrahydropyrimidin-5(2H)ylidene unit connected to a 3-hydroxyphenyl group through an amine linkage. []
  • Relevance: L2 exhibits a close structural resemblance to the target compound, 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, due to the presence of the common 2,4,6-trioxotetrahydropyrimidin-5(2H)ylidene (barbituric acid) core. The variation lies in the substituents attached to the methylene bridge of the barbituric acid moiety. []

[Re(Br)(CO)3(barbi-bpy)] (barbi-bpy = 5-[4-(4'-methyl)-2,2'-bipyridyl]methyl-2,4,6-(1H,3H,5H)-pyrimidinetrione)

  • Compound Description: This compound represents a rhenium(I) complex incorporating a barbituric acid-derived ligand (barbi-bpy). This complex acts as an efficient electron donor in its excited state and is utilized in the development of a self-assembled donor-acceptor system. []
  • Relevance: Both this rhenium complex and 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione belong to the class of barbituric acid derivatives. The structural similarity stems from the presence of the 2,4,6-(1H,3H,5H)-pyrimidinetrione core, indicating potential similarities in their reactivity. []

1-(N-(3,5-Bis[[(6-tert-butylacetylamino-2-pyridyl)amino]carbonyl])-phenylacetamide)-1'-methyl-4,4'-bipyridium (H1)

  • Compound Description: H1 serves as a methyl viologen-functionalized barbiturate host molecule designed for supramolecular assembly. It forms a hydrogen-bonded complex with the aforementioned rhenium(I) complex. []
  • Relevance: While not directly sharing the core barbituric acid structure, H1's role as a host for a barbituric acid-containing guest molecule in supramolecular assembly suggests potential interactions and recognition capabilities with the target compound, 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, which itself contains a barbituric acid moiety. []

5-(4-N,N-Dimethylaminobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (1)

  • Compound Description: Compound 1 belongs to a series of solvatochromic dyes derived from barbituric acid. These dyes are studied for their host-guest interactions with cyclodextrins. []
  • Relevance: This compound shares the 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione core with 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, highlighting their common classification as barbituric acid derivatives. []

5-[Bis(4-N,N-dimethylaminophenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (2)

  • Compound Description: Similar to compound 1, this compound is another solvatochromic dye derived from barbituric acid, investigated for its inclusion complex formation with cyclodextrins. []
  • Relevance: Compound 2 and the target compound, 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, are both categorized as barbituric acid derivatives, as evidenced by their shared 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione structural motif. []

5-(4-N,N-Dimethylaminobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (3)

  • Compound Description: This compound represents a solvatochromic dye derived from Meldrum's acid, structurally related to barbituric acid. Its inclusion complexes with cyclodextrins have been studied. []
  • Relevance: While not a direct barbituric acid derivative, compound 3's structural similarity to Meldrum's acid, a close analogue of barbituric acid, suggests potential similarities in its chemical properties and behavior to the target compound, 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, which is a barbituric acid derivative. []

Triethylammonium 5-[(1,3-dimethyl-2,4,6-trioxo-tetrahydropyrimidin-5(6H)-ylidene)-(methylthio) methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate (5)

  • Compound Description: Compound 5 is an anionic 5-methylenebarbituric acid derivative used as a starting material in a reaction sequence involving protonation, oxidation, and substitution to eliminate a thiomethyl substituent. []
  • Relevance: Both compound 5 and 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione belong to the class of 5-methylenebarbituric acid derivatives, sharing the key structural feature of a methylene bridge at the 5-position of the barbituric acid ring. []

5,5ʹ-(Methylthiomethanediylidene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) (6)

  • Compound Description: Compound 6 is a symmetrical bis-barbituric acid derivative containing a methylthiomethanediylidene bridge connecting two 1,3-dimethylbarbituric acid units. []
  • Relevance: This compound exhibits structural similarity to 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione through the presence of the 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione core, emphasizing their common classification as barbituric acid derivatives. []

5,5ʹ-(Methylsulfinylmethanediylidene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) (7)

  • Compound Description: Compound 7, similar to compound 6, is a symmetrical bis-barbituric acid derivative where a methylsulfinylmethanediylidene bridge links two 1,3-dimethylbarbituric acid units. []
  • Relevance: Both compound 7 and the target compound, 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, share the 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione structural motif, indicating their common belonging to the class of barbituric acid derivatives. []

5-[(1,3-Dimethyl-2,4,6-trioxo-tetrahydropyrimidin-5(6H)-ylidene)(methylsulfinyl)methyl]-5-hydroxy- 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (8)

  • Compound Description: Compound 8 is another bis-barbituric acid derivative where a (methylsulfinyl)methyl group bridges two 1,3-dimethylbarbituric acid units, with one unit also bearing a hydroxyl group at the 5-position. []
  • Relevance: Similar to the target compound, 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, compound 8 falls under the category of barbituric acid derivatives due to the presence of the 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione core structure. []

5-[(1,3-Dimethyl-2,4,6-trioxo-tetrahydropyrimidin- 5(6H)-ylidene(pyridinium-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin- 4-olate (9)

  • Compound Description: Compound 9 represents a zwitterionic bis-barbituric acid derivative containing a (pyridinium-1-yl)methyl group bridging two 1,3-dimethylbarbituric acid units. []
  • Relevance: The presence of the 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione core in both compound 9 and 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione highlights their shared classification as barbituric acid derivatives. []

1,3-Dimethylbarbituric Acid

  • Compound Description: This compound, also known as 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, is a commonly used reagent in organic synthesis, particularly for condensation reactions and the preparation of heterocycles. It serves as a valuable building block for various biologically active molecules. []
  • Relevance: 1,3-Dimethylbarbituric acid represents the core structure of the target compound, 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. The target compound is essentially a derivative of 1,3-dimethylbarbituric acid, modified at the 5-position with a {[5-(4-fluorophenyl)-2-furyl]methylene} substituent. []

α-(±)-1-Methyl-5-(1-methyl-2-pentyn-1-YL)-5-(2-propen-1-YL) 2,4,6 (1H,3H,5H)-pyrimidinetrione (Methohexital)

  • Compound Description: Methohexital is a short-acting barbiturate anesthetic with actions similar to thiopental. It is commonly used as an induction agent for anesthesia and is favored for its rapid onset, short duration of action, and low cardiac toxicity. [, ]
  • Relevance: Methohexital and 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione share the 2,4,6 (1H,3H,5H)-pyrimidinetrione core structure, indicating their common classification as barbiturates. Despite differences in their substituents, this structural similarity suggests potential similarities in their pharmacological profiles. [, ]

N-(4-((3-(4-chlorophenylsulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide

  • Compound Description: This compound, containing quinoxaline and sulfonamide moieties, has been identified as a potential inhibitor of SARS-CoV-2 3CL protease. []
  • Relevance: While structurally distinct from 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, this compound is relevant as it highlights the potential for diverse chemical structures to exhibit inhibitory activity against viral proteases. []

5-((1-([1,1′-biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: This compound, featuring a pyrimidinetrione core and a substituted pyrrole moiety, has shown potential as an inhibitor of SARS-CoV-2 3CL protease. []
  • Relevance: While not directly related to 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in terms of their core structures, this compound's identification as a potential viral protease inhibitor highlights the possibility of diverse chemical structures exhibiting similar biological activities. []

Properties

Product Name

(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

IUPAC Name

(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C16H11FN2O4

Molecular Weight

314.27 g/mol

InChI

InChI=1S/C16H11FN2O4/c1-19-15(21)12(14(20)18-16(19)22)8-11-6-7-13(23-11)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,18,20,22)/b12-8-

InChI Key

COVHEPMKUOKWST-WQLSENKSSA-N

SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)NC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)NC1=O

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C(=O)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.